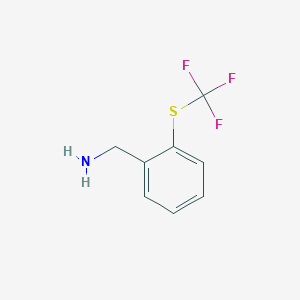

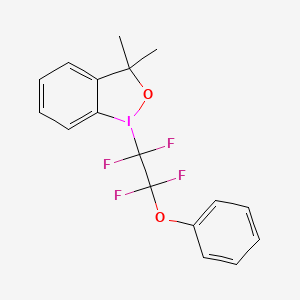

![molecular formula C11H20O2 B2896362 1-Oxaspiro[4.6]undecan-2-ylmethanol CAS No. 1852198-45-8](/img/structure/B2896362.png)

1-Oxaspiro[4.6]undecan-2-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

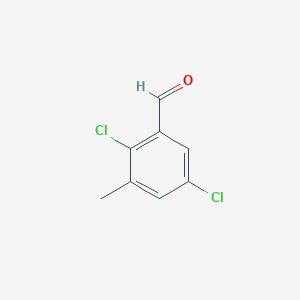

“1-Oxaspiro[4.6]undecan-2-ylmethanol” is a chemical compound with the molecular weight of 184.28 . It is available in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-oxaspiro[4.6]undecan-2-yl)methanol . The InChI code for this compound is 1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals, including 1-Oxaspiro[4.6]undecan-2-ylmethanol, have been identified as cores in natural and synthetic products with significant biological activities. Their unique skeletons make them challenging yet intriguing targets for chemical synthesis. Various strategies have been developed for synthesizing these compounds, highlighting their importance in chemical research for their potential applications in drug discovery and material science (Sinibaldi & Canet, 2008).

Biological Activities and Applications

1-Oxaspiro derivatives have been explored for their antihypertensive properties, with specific compounds showing potent activities in models of hypertension. These studies not only reveal their potential therapeutic applications but also contribute to understanding the mechanisms of action of spirocyclic compounds (Clark et al., 1983).

Chirality and Stereoselective Synthesis

The asymmetric synthesis of spirocyclic compounds, including 1-oxaspiro[4.6]-undecan derivatives, has been achieved through regio- and stereoselective tandem oxidative ring expansion-cyclization reactions. This highlights the significance of chirality in drug design and the development of stereoselective synthetic methods for creating spirocyclic frameworks (Takemoto et al., 1994).

Conformational Analysis

Conformational studies of spirocyclic compounds, such as 1-oxaspiro[5.5]undecanes, have provided insights into the endo and exo anomeric effects in acetals. These studies are crucial for understanding the physical and chemical properties of spirocyclic compounds, which can influence their biological activity and stability (Deslongchamps & Pothier, 1990).

Chronic Kidney Disease Treatment

Research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors with potential for treating chronic kidney diseases. These findings not only open new therapeutic avenues but also underscore the utility of spirocyclic compounds in addressing complex health conditions (Kato et al., 2014).

properties

IUPAC Name |

1-oxaspiro[4.6]undecan-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGHTNYTOWASOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCC(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

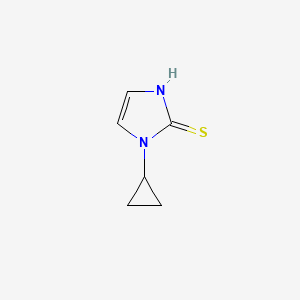

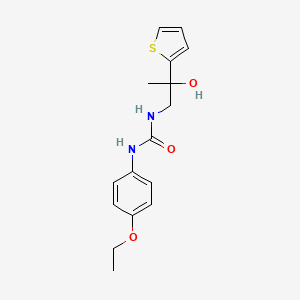

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

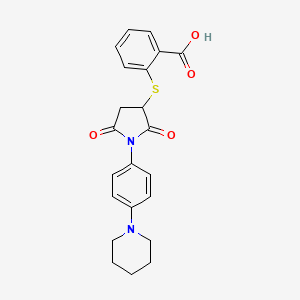

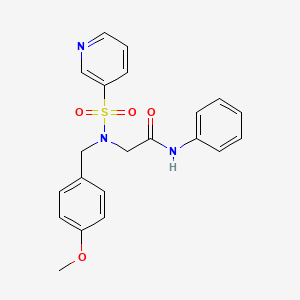

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

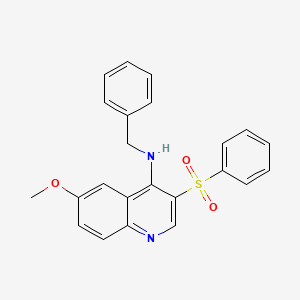

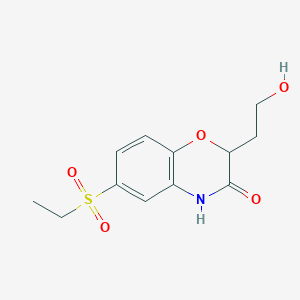

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)